(4-CHLORO-2-FLUOROPHENYL)METHYL 4-{2-[(4-CHLORO-2-FLUOROPHENYL)METHYL]-2H-1,2,3,4-TETRAZOL-5-YL}BENZOATE
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Overview
Description
(4-CHLORO-2-FLUOROPHENYL)METHYL 4-{2-[(4-CHLORO-2-FLUOROPHENYL)METHYL]-2H-1,2,3,4-TETRAZOL-5-YL}BENZOATE is a complex organic compound that features a combination of chloro, fluoro, and tetrazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-CHLORO-2-FLUOROPHENYL)METHYL 4-{2-[(4-CHLORO-2-FLUOROPHENYL)METHYL]-2H-1,2,3,4-TETRAZOL-5-YL}BENZOATE typically involves multiple steps. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-CHLORO-2-FLUOROPHENYL)METHYL 4-{2-[(4-CHLORO-2-FLUOROPHENYL)METHYL]-2H-1,2,3,4-TETRAZOL-5-YL}BENZOATE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(4-CHLORO-2-FLUOROPHENYL)METHYL 4-{2-[(4-CHLORO-2-FLUOROPHENYL)METHYL]-2H-1,2,3,4-TETRAZOL-5-YL}BENZOATE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which (4-CHLORO-2-FLUOROPHENYL)METHYL 4-{2-[(4-CHLORO-2-FLUOROPHENYL)METHYL]-2H-1,2,3,4-TETRAZOL-5-YL}BENZOATE exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, and inducing changes in gene expression. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-chloro-2-fluorobenzoate
- 4-Bromo-3-(5’-Carboxy-4’-Chloro-2’-Fluorophenyl)-1-Methyl-5-Phenylpyrazole
Uniqueness
(4-CHLORO-2-FLUOROPHENYL)METHYL 4-{2-[(4-CHLORO-2-FLUOROPHENYL)METHYL]-2H-1,2,3,4-TETRAZOL-5-YL}BENZOATE is unique due to its combination of chloro, fluoro, and tetrazolyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
(4-chloro-2-fluorophenyl)methyl 4-[2-[(4-chloro-2-fluorophenyl)methyl]tetrazol-5-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14Cl2F2N4O2/c23-17-7-5-15(19(25)9-17)11-30-28-21(27-29-30)13-1-3-14(4-2-13)22(31)32-12-16-6-8-18(24)10-20(16)26/h1-10H,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDZSBOKDGKKYBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(N=N2)CC3=C(C=C(C=C3)Cl)F)C(=O)OCC4=C(C=C(C=C4)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14Cl2F2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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